(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride
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Overview
Description
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a carbamate functional group
Preparation Methods
The synthesis of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine and (S)-tert-butyl carbamate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the coupling of 5-bromopyridine with (S)-tert-butyl carbamate using a palladium-catalyzed cross-coupling reaction. This is followed by purification steps to isolate the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although further studies are needed to confirm its efficacy and safety.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as (S)-tert-Butyl (1-(5-chloropyridin-2-yl)ethyl)carbamate and (S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate share structural similarities.
Uniqueness: The presence of the bromine atom in the pyridine ring distinguishes it from its analogs. This unique feature may influence its reactivity and biological activity, making it a compound of interest for further study.
Properties
Molecular Formula |
C12H18BrClN2O2 |
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Molecular Weight |
337.64 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H17BrN2O2.ClH/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4;/h5-8H,1-4H3,(H,15,16);1H |
InChI Key |
GJXZKCOFQJVPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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